Tos-PEG14-OH

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Tos-PEG14-OH is a polyethylene glycol (PEG)-based linker used in the synthesis of proteolysis-targeting chimeras (PROTACs). It is a versatile compound that plays a crucial role in the development of targeted therapy drugs by facilitating the degradation of specific proteins through the ubiquitin-proteasome system .

Preparation Methods

Synthetic Routes and Reaction Conditions

Tos-PEG14-OH is synthesized through a series of chemical reactions involving the attachment of a tosyl group to a PEG chain. The process typically involves the following steps:

Activation of PEG: The PEG chain is activated using a suitable reagent, such as p-toluenesulfonyl chloride, under basic conditions.

Attachment of Tosyl Group: The activated PEG is then reacted with p-toluenesulfonyl chloride to introduce the tosyl group, forming this compound.

Industrial Production Methods

The industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. Key factors include temperature control, reaction time, and the use of high-purity reagents .

Chemical Reactions Analysis

Types of Reactions

Tos-PEG14-OH undergoes various chemical reactions, including:

Substitution Reactions: The tosyl group can be substituted with other functional groups, making it a versatile intermediate for further chemical modifications.

Coupling Reactions: This compound can be used in coupling reactions to link different molecules, such as in the synthesis of PROTACs.

Common Reagents and Conditions

- p-Toluenesulfonyl chloride, bases (e.g., triethylamine), solvents (e.g., dichloromethane).

Major Products

The major products formed from reactions involving this compound include various PEG-based linkers and intermediates used in the synthesis of complex molecules like PROTACs .

Scientific Research Applications

Tos-PEG14-OH has a wide range of applications in scientific research, including:

Chemistry: Used as a linker in the synthesis of complex molecules, facilitating the study of chemical reactions and mechanisms.

Biology: Plays a role in the development of PROTACs, which are used to selectively degrade target proteins, aiding in the study of protein function and regulation.

Medicine: PROTACs synthesized using this compound are being explored as potential therapeutic agents for various diseases, including cancer and neurodegenerative disorders.

Industry: Used in the production of specialized chemicals and materials, contributing to advancements in various industrial processes

Mechanism of Action

Tos-PEG14-OH functions as a linker in PROTACs, which exploit the ubiquitin-proteasome system to selectively degrade target proteins. The mechanism involves:

Binding: The PROTAC molecule binds to both the target protein and an E3 ubiquitin ligase.

Ubiquitination: The E3 ligase ubiquitinates the target protein, marking it for degradation.

Degradation: The ubiquitinated protein is recognized and degraded by the proteasome, effectively reducing its levels in the cell

Comparison with Similar Compounds

Similar Compounds

Tos-PEG4-OH: A shorter PEG-based linker with similar properties but different chain length.

Tos-PEG8-OH: Another PEG-based linker with an intermediate chain length.

Uniqueness

Tos-PEG14-OH is unique due to its longer PEG chain, which provides greater flexibility and distance between linked molecules. This can be advantageous in certain applications, such as the synthesis of PROTACs, where spatial arrangement is crucial for effective protein degradation .

Biological Activity

Tos-PEG14-OH, also known as Hydroxy-PEG3-Tos or Triethylene glycol p-toluenesulfonate, is a polyethylene glycol (PEG) derivative that has garnered attention in the field of bioconjugation and drug development. This compound features a hydroxyl group and a tosyl group at each end, which contribute to its unique properties and applications in biological systems.

- Chemical Formula : C₁₃H₂₀O₆S

- Molecular Weight : Approximately 304.36 g/mol

- Structure : this compound consists of a PEG backbone, which enhances its solubility in aqueous environments due to its hydrophilic nature. The tosyl group acts as an excellent leaving group in nucleophilic substitution reactions, making it suitable for conjugation with various biomolecules.

While this compound itself may not exhibit direct biological activity, its primary role lies in facilitating the delivery and efficacy of therapeutic agents when conjugated with other molecules. Its hydrophilic properties enhance solubility and stability, which are crucial for the performance of therapeutic agents in biological systems. Notably, this compound is utilized in the development of PROTACs (Proteolysis Targeting Chimeras), which leverage the ubiquitin-proteasome system to target and degrade disease-causing proteins, particularly in cancer therapy.

Applications in Drug Development

- Bioconjugation : this compound serves as a linker in the synthesis of bioconjugates, allowing for the attachment of drugs or imaging agents to proteins or antibodies.

- PROTACs Development : Its dual functionality (tosyl and hydroxyl groups) makes it an ideal component for designing PROTACs, enhancing their stability and targeting capabilities.

- Therapeutic Efficacy : Studies have shown that PEGylation can prolong the half-life of therapeutic proteins, reduce immunogenicity, and improve solubility and stability in vivo .

Comparative Analysis with Similar Compounds

| Compound Name | Structure Similarity | Unique Features |

|---|---|---|

| Hydroxyl-Polyethylene Glycol | Basic PEG structure | Lacks tosyl group; primarily used for solubilization |

| Methoxy-Polyethylene Glycol | Basic PEG structure | Contains methoxy instead of hydroxyl; alters solubility properties |

| Amino-Polyethylene Glycol | Basic PEG structure | Contains amino groups; useful for further conjugation |

| Carboxylic Acid-Polyethylene Glycol | Basic PEG structure | Contains carboxylic acid; useful for coupling reactions |

This compound stands out due to its unique combination of functional groups that allow for versatile applications in drug development and bioconjugation.

Case Studies and Research Findings

Research has demonstrated the effectiveness of this compound in enhancing the delivery and efficacy of therapeutic agents. For instance:

- Targeted Protein Degradation : In studies involving PROTACs, this compound was shown to improve the solubility and stability of chimeric molecules designed to target specific proteins for degradation. This approach has significant implications for cancer therapy where protein dysregulation is a hallmark.

- Stability Enhancement : A study highlighted that PEGylated compounds exhibit increased resistance to proteolytic degradation, which is crucial for maintaining therapeutic activity over extended periods within biological systems .

- Immunogenicity Reduction : The steric hindrance provided by PEG chains like those found in this compound can impede immune recognition, thereby reducing potential immunogenic responses associated with therapeutic proteins .

Properties

Molecular Formula |

C35H64O17S |

|---|---|

Molecular Weight |

788.9 g/mol |

IUPAC Name |

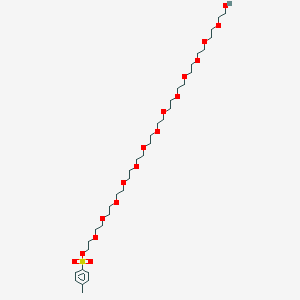

2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-(2-hydroxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethyl 4-methylbenzenesulfonate |

InChI |

InChI=1S/C35H64O17S/c1-34-2-4-35(5-3-34)53(37,38)52-33-32-51-31-30-50-29-28-49-27-26-48-25-24-47-23-22-46-21-20-45-19-18-44-17-16-43-15-14-42-13-12-41-11-10-40-9-8-39-7-6-36/h2-5,36H,6-33H2,1H3 |

InChI Key |

KYWKCZFEUNKWBJ-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)OCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCO |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.